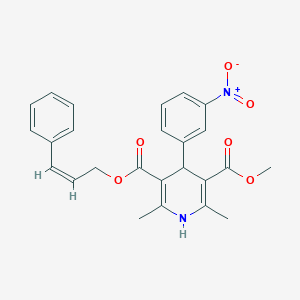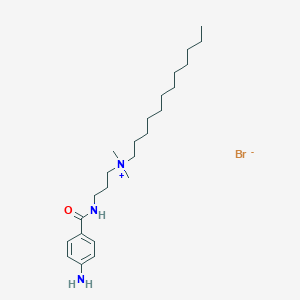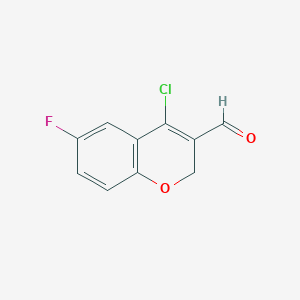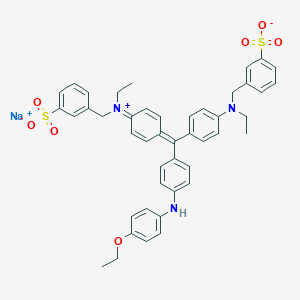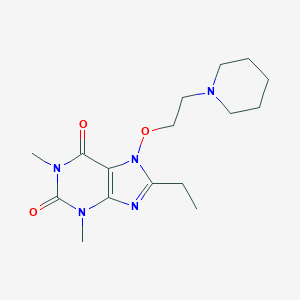
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a methylxanthine derivative that has been used as a bronchodilator for over 70 years. It is commonly used to treat respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. Theophylline is known to have a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. In
Wirkmechanismus
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in cyclic adenosine monophosphate (cAMP). This increase in cAMP leads to the relaxation of smooth muscles in the airways, which allows for easier breathing. Theophylline also has adenosine receptor antagonistic effects, which can lead to increased heart rate and stimulation of the central nervous system.
Biochemische Und Physiologische Effekte
Theophylline has a wide range of effects on the body. In addition to its bronchodilator effects, it has been shown to have anti-inflammatory effects and to modulate immune responses. Theophylline has also been shown to improve blood flow and increase heart rate. It can also stimulate the central nervous system, leading to increased alertness and decreased fatigue.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments. It is relatively inexpensive and widely available. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations to using theophylline in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a short half-life, which means that its effects may not be sustained over long periods of time.
Zukünftige Richtungen
There are several future directions for research on theophylline. One area of interest is its potential as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in vitro, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Another area of interest is its effects on the central nervous system. Theophylline has been shown to improve cognitive function in some studies, but more research is needed to determine its potential as a cognitive enhancer. Finally, there is interest in developing new derivatives of theophylline with improved pharmacological properties, such as longer half-life and increased selectivity for specific targets.
Conclusion
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-, is a widely used bronchodilator that has been studied extensively for its effects on respiratory disorders. It has a wide range of effects on the body, including its ability to relax smooth muscles, increase heart rate, and stimulate the central nervous system. Theophylline has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for research on theophylline, including its potential as an anti-inflammatory agent and cognitive enhancer, and the development of new derivatives with improved pharmacological properties.
Synthesemethoden
Theophylline can be synthesized from theobromine, which is found in cocoa beans. Theobromine is first converted to 3,7-dimethylxanthine, which is then converted to 1,3-dimethyluric acid. The final step involves the reaction of 1,3-dimethyluric acid with ethylene diamine and piperidine to form theophylline.
Wissenschaftliche Forschungsanwendungen
Theophylline has been widely studied for its effects on respiratory disorders. It has been shown to improve lung function in patients with asthma and Theophylline, 8-ethyl-7-(2-piperidinoethoxy)-. It has also been studied for its anti-inflammatory effects and its ability to modulate immune responses. Theophylline has also been studied for its effects on the cardiovascular system, including its ability to increase heart rate and improve blood flow.
Eigenschaften
CAS-Nummer |
19729-84-1 |
|---|---|
Produktname |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
Molekularformel |
C16H25N5O3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
8-ethyl-1,3-dimethyl-7-(2-piperidin-1-ylethoxy)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O3/c1-4-12-17-14-13(15(22)19(3)16(23)18(14)2)21(12)24-11-10-20-8-6-5-7-9-20/h4-11H2,1-3H3 |
InChI-Schlüssel |
JNEBFTUYNMCPCB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CCC1=NC2=C(N1OCCN3CCCCC3)C(=O)N(C(=O)N2C)C |
Andere CAS-Nummern |
19729-84-1 |
Synonyme |
Theophylline, 8-ethyl-7-(2-piperidinoethoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



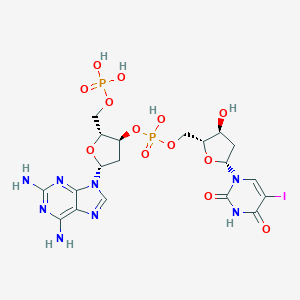

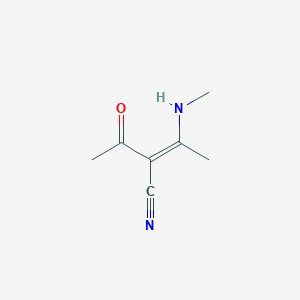

![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
